molecular formula C14H16N2O2 B15043725 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione CAS No. 13129-69-6

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione

Cat. No.: B15043725
CAS No.: 13129-69-6
M. Wt: 244.29 g/mol
InChI Key: SUNRAOPHWRLAPV-UHFFFAOYSA-N
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Description

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione typically involves the reaction of indole derivatives with piperidine. One common method is the condensation reaction between indole-2,3-dione and piperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their biological and chemical properties .

Scientific Research Applications

1-Piperidin-1-ylmethyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidin-1-ylmethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined indole and piperidine structures, which confer distinct chemical and biological properties.

Properties

CAS No.

13129-69-6

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)indole-2,3-dione

InChI

InChI=1S/C14H16N2O2/c17-13-11-6-2-3-7-12(11)16(14(13)18)10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10H2

InChI Key

SUNRAOPHWRLAPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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